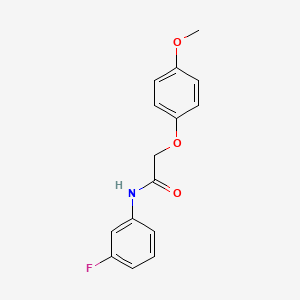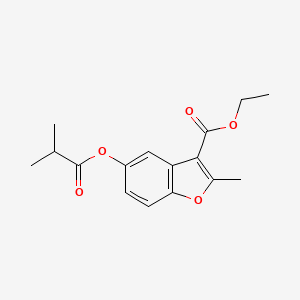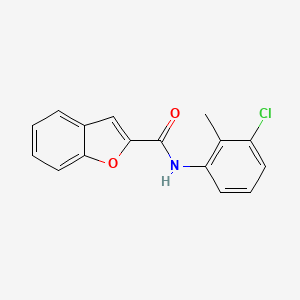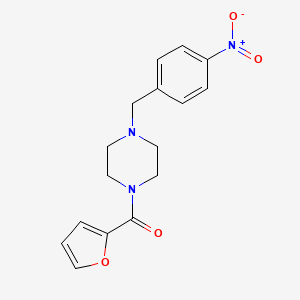
N-(4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)urea is a useful research compound. Its molecular formula is C13H12FN3O and its molecular weight is 245.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 245.09644018 g/mol and the complexity rating of the compound is 279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Activity and Anxiolytic Properties
Research on urea derivatives has shown significant findings in the realm of pharmacology, particularly concerning their activity on the central nervous system. For instance, a study by Rasmussen et al. (1978) discovered that a series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, which are structurally related to N-(4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)urea, demonstrated notable anxiolytic activity. This class of compounds, with various phenyl substitutions, was found to possess potent muscle-relaxant properties, hinting at their potential therapeutic applications in treating anxiety and muscle tension disorders without the sedative effects typically associated with such treatments (Rasmussen et al., 1978).
Cytokinin Activity in Plant Growth
Urea derivatives have also been explored for their cytokinin activity, which is crucial for plant growth and development. Takahashi et al. (1978) synthesized and tested various N-phenyl-N'-(4-pyridyl)urea derivatives, including structures akin to this compound, for their ability to promote tobacco callus growth. Their findings revealed that certain derivatives exhibited cytokinin activity at very low concentrations, comparable to or even surpassing that of known plant growth regulators. This suggests potential agricultural applications, particularly in enhancing plant growth and yield through targeted cytokinin mimicry (Takahashi et al., 1978).
Supramolecular Assemblies and Hydrogen Bonding
In the field of supramolecular chemistry, urea derivatives serve as key building blocks for constructing complex molecular assemblies. Troff et al. (2012) investigated di-(m-pyridyl)-urea ligands for their ability to form metallo-supramolecular macrocycles. These structures are significant for their potential applications in catalysis, molecular recognition, and materials science. The study highlighted how the urea carbonyl groups in these ligands provide hydrogen bonding sites, central to the assembly's stability and function, showcasing the versatility of urea derivatives in designing functional molecular architectures (Troff et al., 2012).
Fluorogenic Probes for Biomolecular Imaging
In the realm of bioimaging, urea derivatives have found applications as components of fluorogenic probes. Lavis et al. (2006) developed a "latent" fluorophore based on a rhodamine derivative, where urea modification played a crucial role. This innovative approach allows for the selective unmasking of fluorescence in response to specific biochemical activities, offering a powerful tool for studying dynamic biological processes with high spatial and temporal resolution (Lavis et al., 2006).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c1-9-6-7-15-12(8-9)17-13(18)16-11-4-2-10(14)3-5-11/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQCVHSZAYPNKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5512777.png)


![1-methyl-3-{[(1S*,5R*)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]non-3-yl]carbonyl}-2(1H)-quinoxalinone](/img/structure/B5512805.png)





![7-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5512846.png)
![[4-(1-naphthoylamino)phenyl]acetic acid](/img/structure/B5512852.png)
![methyl 2-{[4-(methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5512866.png)


